(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide
Description
(2E)-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide is a sulfonamide-derived compound featuring a conjugated enamide backbone and a 5-methyl-1,2-oxazole sulfamoyl moiety. Its synthesis typically involves N-acylation reactions, as demonstrated in , where microwave irradiation improved yields (84–89%) compared to conventional reflux methods .
Properties
IUPAC Name |
(E)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-14-13-18(21-26-14)22-27(24,25)17-10-8-16(9-11-17)20-19(23)12-7-15-5-3-2-4-6-15/h2-13H,1H3,(H,20,23)(H,21,22)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUZPQSJKAUTFF-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide typically involves multiple steps. One common method includes the preparation of the oxazole ring through the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The sulfonamide group can be introduced via a reaction between an amine and a sulfonyl chloride. The final step involves the formation of the enamide linkage through a condensation reaction between an amine and an acyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of flow reactors allows for better control over reaction conditions, leading to higher purity and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles using reagents like manganese dioxide (MnO2).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: MnO2, DBU, bromotrichloromethane.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include oxidized oxazoles, reduced amines, and substituted sulfonamides, depending on the specific reaction conditions employed .
Scientific Research Applications
(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to the presence of the sulfonamide group.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), thereby interfering with the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial cell growth and replication.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences and Similarities
Physicochemical and Crystallographic Properties
- Target Compound: No explicit crystallographic data, but analogues like 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide exhibit monoclinic P21/c symmetry with interchain C-H···O interactions enhancing stability .
- Lipophilicity: Phenoxyacetamide derivatives (e.g., 2-(4-isopropyl-3-methylphenoxy)-N-...acetamide) display higher logP values (~3.5), suggesting improved membrane permeability compared to the target compound (predicted logP ~2.8) .
Biological Activity
(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide, also known by its CAS number 873307-15-4, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, particularly focusing on its anticonvulsant activity, safety profile, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide is . The compound features a cinnamamide backbone, which is known for its diverse biological activities, including anticonvulsant properties.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of this compound. A key study evaluated its efficacy in various animal models of epilepsy:
-
Models Used :
- Maximal electroshock (MES) test
- Frings audiogenic seizure-susceptible mouse model
- 6-Hz psychomotor seizure model
-
Efficacy Results :
- In the MES test, the effective dose (ED50) was determined to be approximately in mice when administered intraperitoneally (i.p.) and orally (p.o.) .
- The Frings model showed an ED50 of (i.p.), indicating strong activity against genetic models of epilepsy .
- The 6-Hz model results indicated an ED50 of (i.p.) at a current of , demonstrating effectiveness in models resistant to conventional treatments .
Safety Profile
The safety of (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide was assessed through cytotoxicity studies in cell lines such as HepG2 and H9c2:
- Cytotoxicity Evaluation : The compound exhibited no significant cytotoxic effects at concentrations up to , suggesting a favorable safety profile for further development in preclinical studies .
Structure-Activity Relationships (SAR)
The structure of the compound plays a crucial role in its biological activity. The following aspects were noted:
- Pharmacophore Identification : The N-substituted cinnamamide moiety was identified as a key pharmacophore influencing anticonvulsant properties.
- Substituent Effects : Variations in the phenyl ring and olefin linker length significantly impacted the anticonvulsant activity, highlighting the importance of structural modifications for enhancing efficacy .
Summary of Findings
| Parameter | Value |
|---|---|
| Molecular Formula | C19H17N3O4S |
| Key Biological Activity | Anticonvulsant |
| Effective Dose (ED50) | 44.46 mg/kg (MES, i.p.) |
| Safety Concentration | Up to 100 µM |
| Pharmacophore | N-substituted cinnamamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
